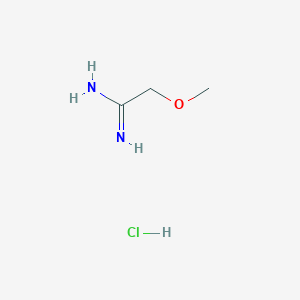

2-Methoxyacetimidamide hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methoxyethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O.ClH/c1-6-2-3(4)5;/h2H2,1H3,(H3,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQYMVXNVNFXIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80543526 | |

| Record name | Methoxyethanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1903-91-9 | |

| Record name | Ethanimidamide, 2-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1903-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxyethanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyethanimidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxyacetimidamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety information for 2-Methoxyacetimidamide hydrochloride (CAS No. 1903-91-9). This compound is a valuable building block in organic synthesis, particularly for the preparation of various heterocyclic compounds, and serves as a key intermediate in the development of novel pharmaceuticals.[1]

Core Chemical Properties

This compound is a white to yellow solid or liquid at room temperature.[1] It is characterized by the presence of a reactive imidamide group, making it a versatile reagent in medicinal chemistry research.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1903-91-9 | [2][3][4] |

| Molecular Formula | C₃H₉ClN₂O | [2] |

| Molecular Weight | 124.57 g/mol | [2] |

| Boiling Point | 172.5°C | |

| Appearance | White to yellow solid or liquid | [1] |

| Purity | 97.5-100% | [1] |

| Storage | Inert atmosphere, room temperature | [2] |

| SMILES Code | N=C(N)COC.[H]Cl | [2] |

Table 2: Calculated Physicochemical Properties

| Property | Value |

| Number of Heavy Atoms | 7 |

| Fraction Csp3 | 0.67 |

| Number of Rotatable Bonds | 2 |

| Number of Hydrogen Bond Acceptors | 2.0 |

| Number of Hydrogen Bond Donors | 2.0 |

| Molar Refractivity | 30.88 |

| Topological Polar Surface Area (TPSA) | 55.1 Ų |

Synthesis Protocol

The synthesis of this compound is typically achieved via the Pinner reaction. This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of hydrogen chloride to form an imidate salt, which is then converted to the corresponding amidine hydrochloride.[5][6]

Experimental Protocol: Pinner Reaction for this compound

This protocol describes a representative procedure for the synthesis of this compound from methoxyacetonitrile.

Materials:

-

Methoxyacetonitrile

-

Anhydrous ethanol (or other suitable alcohol)

-

Anhydrous hydrogen chloride (gas or a solution in a non-protic solvent like diethyl ether)

-

Anhydrous diethyl ether (or other suitable non-protic solvent)

-

Standard laboratory glassware (round-bottom flask, condenser, gas inlet tube, drying tube)

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, a condenser with a drying tube, and a stopper is set up in a fume hood.

-

Reagent Addition: Anhydrous ethanol (1.2 equivalents) is added to a solution of methoxyacetonitrile (1 equivalent) in anhydrous diethyl ether.

-

Acidification: The reaction mixture is cooled to 0°C in an ice bath. Anhydrous hydrogen chloride gas is then bubbled through the solution with vigorous stirring. Alternatively, a saturated solution of HCl in anhydrous diethyl ether can be added dropwise. The reaction is highly exothermic and the temperature should be carefully controlled.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting nitrile is consumed. The intermediate Pinner salt (ethyl 2-methoxyacetimidate hydrochloride) will precipitate as a white solid.

-

Ammonolysis: Once the formation of the Pinner salt is complete, the reaction mixture is treated with a solution of anhydrous ammonia in ethanol or by bubbling anhydrous ammonia gas through the mixture at a controlled temperature.

-

Product Isolation: The resulting this compound, which may precipitate from the reaction mixture, is collected by filtration. The solid is washed with cold anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

-

Drying: The purified product is dried under vacuum to yield this compound as a crystalline solid.

Diagram of the Pinner Reaction Workflow:

Caption: Workflow for the synthesis of this compound via the Pinner reaction.

Spectral Data

While a full spectral analysis is beyond the scope of this guide, spectral data including 1H NMR, IR, and MS are available for this compound and are essential for its characterization. It is recommended to consult these spectra for verification of the compound's structure and purity.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the specific biological activity or the involvement of this compound in any signaling pathways. As a versatile chemical intermediate, its biological effects would be dependent on the final molecule it is incorporated into.

Safety and Handling

This compound is classified as harmful if swallowed.[7] It causes skin and serious eye irritation, and may cause respiratory irritation.[7]

Precautionary Measures:

-

Handling: Use only in a well-ventilated area or outdoors.[7] Avoid breathing dust.[7] Wash skin thoroughly after handling.[7] Do not eat, drink, or smoke when using this product.[7] Wear protective gloves, eye protection, and face protection.[7]

-

First Aid:

-

If Swallowed: Call a poison center or doctor if you feel unwell.[7] Rinse mouth.[7]

-

If on Skin: Wash with plenty of water.[7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[8]

-

-

Storage: Store in a well-ventilated place.[8] Keep container tightly closed.[7] Store locked up.[7][8]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[7][8]

This product is intended for research and development use only. It is crucial to consult the full Safety Data Sheet (SDS) before handling this chemical.

References

- 1. This compound [myskinrecipes.com]

- 2. 1903-91-9|this compound|BLD Pharm [bldpharm.com]

- 3. This compound-景明化工股份有限公司 [echochemical.com]

- 4. This compound|CAS 1903-91-9|3ASenrise|製品詳細 [tci-chemical-trading.com]

- 5. jk-sci.com [jk-sci.com]

- 6. synarchive.com [synarchive.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2-Methoxyacetimidamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methoxyacetimidamide hydrochloride, a key building block in the development of various heterocyclic compounds and pharmaceuticals. This document details the core synthetic pathway, experimental protocols, and relevant data, presented in a clear and structured format to facilitate understanding and replication by researchers in the field of organic synthesis and drug discovery.

Core Synthesis Pathway: The Pinner Reaction

The primary and most established method for the synthesis of this compound is the Pinner reaction. This acid-catalyzed reaction transforms a nitrile, in this case, 2-methoxyacetonitrile, into an amidine hydrochloride through a two-step process.

Step 1: Formation of the Pinner Salt The synthesis commences with the reaction of 2-methoxyacetonitrile with an alcohol, typically methanol or ethanol, in the presence of anhydrous hydrogen chloride (HCl). This reaction forms an intermediate imino ester salt, commonly referred to as a Pinner salt. The reaction must be conducted under strictly anhydrous conditions, as the presence of water would lead to the hydrolysis of the nitrile to the corresponding ester. Low temperatures are generally employed during the introduction of HCl gas to control the exothermic reaction and prevent the decomposition of the thermally unstable Pinner salt.

Step 2: Ammonolysis of the Pinner Salt The isolated or in-situ generated Pinner salt is then subjected to ammonolysis. By reacting the imino ester hydrochloride with ammonia, the alkoxy group is displaced, yielding the final product, this compound. This step is typically carried out in an alcoholic solvent.

The overall logical relationship of the Pinner reaction for the synthesis of this compound is depicted in the following diagram:

Experimental Protocols

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |

| 2-Methoxyacetonitrile | C₃H₅NO | 71.08 | Starting nitrile. |

| Anhydrous Methanol | CH₃OH | 32.04 | Reagent and solvent. |

| Hydrogen Chloride Gas | HCl | 36.46 | Anhydrous. |

| Anhydrous Ammonia | NH₃ | 17.03 | Reagent for ammonolysis. |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | Solvent for precipitation/washing. |

Step-by-Step Synthesis Procedure

Step 1: Preparation of Methyl 2-methoxyacetimidate hydrochloride (Pinner Salt)

-

A solution of 2-methoxyacetonitrile (1.0 mol) in anhydrous methanol (1.2 mol) is prepared in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube to protect from atmospheric moisture.

-

The flask is cooled in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Dry hydrogen chloride gas is bubbled through the stirred solution. The rate of addition should be controlled to keep the temperature below 10 °C.

-

The introduction of HCl is continued until the solution is saturated and a slight excess of HCl is present (approximately 1.1 to 1.3 mol).

-

The reaction mixture is then stirred at 0-5 °C for several hours (typically 2-4 hours) and then allowed to stand at a low temperature (e.g., in a refrigerator) for 24-48 hours, or until crystallization of the Pinner salt is complete.

-

The crystalline methyl 2-methoxyacetimidate hydrochloride is collected by filtration under a dry atmosphere (e.g., using a glove bag or a Schlenk line) and washed with cold, anhydrous diethyl ether to remove any unreacted starting materials.

Step 2: Synthesis of this compound

-

The freshly prepared and dried methyl 2-methoxyacetimidate hydrochloride (1.0 mol) is suspended in a suitable anhydrous solvent such as methanol or ethanol in a clean, dry reaction vessel.

-

The suspension is cooled in an ice bath.

-

A solution of anhydrous ammonia in the same alcohol (a saturated solution is typically used, in excess) is added slowly to the stirred suspension.

-

The reaction mixture is stirred at a low temperature for several hours (e.g., 3-6 hours) and then allowed to warm to room temperature and stirred for an additional period (e.g., 12-24 hours). The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the imino ester peak).

-

Upon completion of the reaction, the precipitated ammonium chloride is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

Purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of methanol and diethyl ether or ethanol and ethyl acetate.

The experimental workflow is visualized in the following diagram:

Quantitative Data and Characterization

While specific yield and purity data for the synthesis of this compound are not widely published, analogous Pinner reactions for the preparation of simple amidine hydrochlorides typically report yields in the range of 60-90%. The purity of the final product is highly dependent on the strict adherence to anhydrous conditions and the effectiveness of the purification method.

Table 1: Expected Product Characterization Data

| Analysis Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methoxy group (CH₃O-), the methylene group (-CH₂-), and the amidinium protons (-C(=NH₂)NH₂⁺). The chemical shifts and coupling patterns would be characteristic of the structure. |

| ¹³C NMR | Resonances for the methoxy carbon, the methylene carbon, and the amidinium carbon. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (of the amidinium group), C=N stretching, and C-O stretching (of the methoxy group). |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak corresponding to the free base (2-methoxyacetimidamide) and fragmentation patterns consistent with the molecular structure. |

| Melting Point | A sharp melting point for the pure crystalline solid. |

It is imperative for researchers to perform thorough characterization of the synthesized product to confirm its identity and purity using the analytical techniques outlined above. Commercially available spectral data for this compound can be used as a reference.[1]

Safety Considerations

-

Hydrogen Chloride Gas: HCl is a corrosive and toxic gas. All manipulations should be performed in a well-ventilated fume hood.

-

Ammonia: Ammonia is a corrosive and pungent gas. Handle with care in a fume hood.

-

Anhydrous Reagents: The use of anhydrous reagents and solvents is critical for the success of the Pinner reaction. Ensure all glassware is thoroughly dried before use.

-

Exothermic Reactions: The reaction of HCl with the nitrile/alcohol mixture is exothermic. Proper cooling and controlled addition of reagents are necessary to prevent overheating.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should consult relevant literature on the Pinner reaction for further details and adapt the provided protocols based on their specific experimental setup and safety procedures.

References

2-Methoxyacetimidamide Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Methoxyacetimidamide hydrochloride (CAS No: 1903-91-9). Due to the limited availability of direct experimental data for this specific compound, this document leverages information on the closely related analogue, acetamidine hydrochloride, to provide insights into its expected physicochemical properties. The experimental protocols described herein are standard methodologies applicable for the precise determination of these properties.

Core Compound Properties

| Property | Value/Information | Source |

| CAS Number | 1903-91-9 | [1][2] |

| Molecular Formula | C3H9ClN2O | [1] |

| Molecular Weight | 124.57 g/mol | [1] |

| Appearance | Expected to be a white to off-white crystalline solid. | Inferred from similar compounds |

| Storage | Inert atmosphere, room temperature. | [1] |

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Soluble to Very Soluble | The presence of the hydrochloride salt and polar functional groups (amine, ether) suggests good aqueous solubility. |

| Ethanol | Soluble | Small organic alcohols are generally good solvents for polar organic salts. |

| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent expected to solubilize the compound. |

| Acetone | Sparingly Soluble to Insoluble | Acetone is a less polar solvent compared to water and alcohols. |

| Diethyl Ether | Insoluble | As a nonpolar aprotic solvent, diethyl ether is unlikely to dissolve a polar salt. |

| Hexane | Insoluble | A nonpolar solvent, not suitable for dissolving polar salts. |

Stability Profile and Forced Degradation Studies

The stability of this compound is a critical parameter for its handling, storage, and application in synthesis. Like other amidine hydrochlorides, it is expected to be susceptible to hydrolysis, particularly in aqueous solutions. Acetamidine hydrochloride, for instance, undergoes hydrolysis to acetic acid and ammonia in water.[4]

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[6] The International Council for Harmonisation (ICH) Q1A(R2) guidelines recommend exposing the drug substance to various stress conditions.[6]

Table 2: Recommended Conditions for Forced Degradation Studies of this compound

| Stress Condition | Typical Parameters | Purpose |

| Acid Hydrolysis | 0.1 M HCl, room temperature to 60°C | To evaluate stability in acidic conditions. |

| Base Hydrolysis | 0.1 M NaOH, room temperature to 60°C | To assess susceptibility to basic degradation. |

| Oxidative Degradation | 3% H2O2, room temperature | To identify potential oxidation products. |

| Thermal Degradation | Dry heat, e.g., 70°C | To determine the effect of temperature on the solid-state stability. |

| Photostability | Exposure to light (ICH Q1B guidelines) | To assess degradation upon light exposure. |

Experimental Protocols

Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of a compound.

Forced Degradation Study Protocol

This protocol is designed to investigate the stability of this compound under various stress conditions as recommended by ICH guidelines.

Signaling Pathways and Logical Relationships

As a synthetic building block, this compound is not typically involved in biological signaling pathways. Its primary relevance is in chemical synthesis, where it serves as a precursor for various heterocyclic compounds.[7] The logical relationship in its application is its conversion to other molecules.

Conclusion

While specific experimental data for this compound is limited, a reasonable prediction of its solubility and stability profile can be made based on its chemical structure and comparison with the analogue acetamidine hydrochloride. It is anticipated to be soluble in polar protic solvents and susceptible to hydrolysis. For any application in research and development, it is imperative to determine the precise solubility and stability characteristics through rigorous experimental work as outlined in this guide. The provided protocols offer a robust framework for such investigations, ensuring compliance with standard scientific and regulatory practices.

References

- 1. 1903-91-9|this compound|BLD Pharm [bldpharm.com]

- 2. This compound|CAS 1903-91-9|3ASenrise|製品詳細 [tci-chemical-trading.com]

- 3. Acetamidine Hydrochloride|High-Purity Research Chemical [benchchem.com]

- 4. Acetamidine hydrochloride - Wikipedia [en.wikipedia.org]

- 5. Acetamidine hydrochloride - Sciencemadness Wiki [sciencemadness.org]

- 6. resolvemass.ca [resolvemass.ca]

- 7. This compound [myskinrecipes.com]

2-Methoxyacetimidamide Hydrochloride: A Technical Guide to Potential Biochemical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biochemical and pharmacological applications of 2-Methoxyacetimidamide hydrochloride. While direct experimental data on this compound is limited in current public literature, its structural features—specifically the acetimidamide and methoxy moieties—suggest a range of plausible biological activities. This document provides a comprehensive analysis based on the known functions of these chemical groups, proposing potential therapeutic targets and research directions. Detailed hypothetical experimental protocols are provided to facilitate the investigation of these potential applications, and quantitative data from structurally related compounds are summarized to offer a comparative context.

Introduction

This compound is a small organic molecule that, to date, has primarily been utilized as a building block in organic synthesis.[1] However, a deeper analysis of its constituent functional groups—the amidine and the methoxy group—reveals a strong potential for significant biological activity. The amidine group is a well-established pharmacophore known for its ability to mimic protonated amino acid side chains, such as those of arginine and lysine, making it a key feature in many enzyme inhibitors.[2][3] The methoxy group is frequently incorporated into therapeutic agents to modulate physicochemical properties, target binding, and metabolic stability.[4][5] This guide will therefore explore the hypothetical applications of this compound as an enzyme inhibitor, focusing on serine proteases and nitric oxide synthases as potential targets.

Analysis of Functional Groups and Potential Biological Activity

The Amidine Moiety: A Mimic of Biological Cations

The acetimidamide group in this compound is the primary driver of its potential biological activity. Amidines are significantly more basic than amides and are protonated at physiological pH, forming a positively charged amidinium ion.[6] This cation can form strong electrostatic interactions with negatively charged residues, such as aspartate and glutamate, which are often found in the active sites of enzymes.[2] This allows amidine-containing compounds to act as competitive inhibitors for enzymes that recognize arginine or lysine as substrates.[2][7]

Prominent examples of amidine-containing drugs include the anticoagulant dabigatran and the antiprotozoal pentamidine, highlighting the therapeutic relevance of this functional group.[7][8]

The Methoxy Group: A Modulator of Physicochemical Properties

The methoxy group, while seemingly simple, plays a multifaceted role in drug design. It can enhance target binding, improve physicochemical properties, and influence the metabolic profile of a compound.[4][5] The methoxy group is considered a non-lipophilic substituent that can explore protein pockets without significantly increasing the molecule's overall lipophilicity, which is often a desirable trait in drug development.[9][10] Furthermore, the strategic placement of a methoxy group can alter the electronic properties of a molecule and provide opportunities for hydrogen bonding, thereby influencing its interaction with biological targets.[4][11] However, it's also important to note that the methoxy group can be a site of metabolic O-demethylation by cytochrome P450 enzymes.[9][12]

Potential Therapeutic Applications as an Enzyme Inhibitor

Based on the functional group analysis, the most promising potential application of this compound is in the realm of enzyme inhibition. Two key enzyme families are proposed as primary targets: serine proteases and nitric oxide synthases.

Serine Protease Inhibition

Serine proteases are a large family of enzymes involved in numerous physiological processes, including blood coagulation, digestion, and inflammation.[2] Many serine proteases have a specificity pocket that accommodates basic amino acid residues. The positively charged amidinium group of this compound could potentially bind to the S1 pocket of trypsin-like serine proteases, which typically contains an aspartate residue at its base.

To provide a framework for the potential potency of this compound, the following table summarizes the inhibition constants (Ki) for several benzamidine derivatives against various serine proteases.

| Compound | Target Enzyme | Ki (µM) |

| Benzamidine | Trypsin | 35[2] |

| Benzamidine | Plasmin | 350[2] |

| Benzamidine | Thrombin | 220[2] |

| Pentamidine | Plasmin | 2.1 |

| Tri-AMB (trivalent benzamidine) | Plasmin | 3.9 |

Nitric Oxide Synthase (NOS) Inhibition

Nitric oxide synthases are responsible for the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and the immune response. Overproduction of NO by the inducible isoform of NOS (iNOS) is implicated in various inflammatory conditions. The substrate for NOS is L-arginine, which contains a guanidinium group that is mimicked by the amidinium group. Simple amidine-containing molecules have been shown to be potent and selective inhibitors of NOS.

The following table presents the half-maximal effective concentrations (EC50) and inhibition constants (Ki) for simple amidine derivatives against nitric oxide synthases.

| Compound | Enzyme/Cell System | EC50/Ki (µM) |

| 2-Iminopiperidine | iNOS (J774 macrophages) | 10 |

| Butyramidine | iNOS (J774 macrophages) | 60 |

| Formamidine | NOS2 (various cell lines) | Ki ≈ 800 |

| N5-(1-Iminoethyl)-L-ornithine (L-NIO) analog (R=H) | iNOS | Ki = 0.18[4] |

Proposed Signaling Pathways

The following diagrams illustrate the hypothetical mechanisms by which this compound might inhibit its target enzymes.

Caption: Hypothetical binding of 2-Methoxyacetimidamide in a serine protease active site.

Caption: Competitive inhibition of Nitric Oxide Synthase by 2-Methoxyacetimidamide.

Experimental Protocols

The following are detailed, albeit hypothetical, protocols for assessing the inhibitory activity of this compound against a model serine protease (trypsin) and inducible nitric oxide synthase.

Protocol 1: Inhibition of Trypsin Activity

Objective: To determine the half-maximal inhibitory concentration (IC50) and the mode of inhibition of this compound against bovine trypsin.

Materials:

-

Bovine Trypsin

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) substrate

-

This compound

-

Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl2)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of trypsin in 1 mM HCl.

-

Prepare a stock solution of L-BAPNA in DMSO.

-

Prepare a stock solution of this compound in Tris-HCl buffer. Serially dilute the inhibitor to obtain a range of concentrations.

-

-

Enzyme Assay:

-

In a 96-well plate, add the Tris-HCl buffer.

-

Add varying concentrations of this compound to the wells. Include a control with no inhibitor.

-

Add the trypsin solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the L-BAPNA substrate solution to each well.

-

Immediately measure the absorbance at 405 nm every minute for 10-15 minutes using a microplate reader. The rate of p-nitroaniline formation is proportional to trypsin activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plots.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

To determine the mode of inhibition (e.g., competitive, non-competitive), repeat the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.

-

Caption: Experimental workflow for determining trypsin inhibition.

Protocol 2: Inhibition of iNOS Activity in Macrophage Cell Culture

Objective: To evaluate the ability of this compound to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent Kit

-

96-well cell culture plates

-

Cell culture incubator (37°C, 5% CO2)

Procedure:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include unstimulated and untreated controls.

-

Incubate the cells for 24 hours.

-

-

Nitrite Measurement (Griess Assay):

-

After incubation, collect the cell culture supernatant.

-

Use the Griess Reagent Kit to measure the concentration of nitrite (a stable breakdown product of NO) in the supernatant, following the manufacturer's instructions. This typically involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in each sample from the standard curve.

-

Plot the percentage of NO production inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Caption: Workflow for assessing iNOS inhibition in a cell-based assay.

Conclusion and Future Directions

While this compound remains a relatively uncharacterized compound in the biochemical literature, its structural components strongly suggest a potential for biological activity, particularly as an enzyme inhibitor. The amidine moiety provides a rational basis for targeting enzymes that recognize basic amino acids, such as serine proteases and nitric oxide synthases. The methoxy group may further contribute to its pharmacological profile by influencing binding and physicochemical properties.

The experimental protocols outlined in this guide provide a clear roadmap for the initial characterization of this compound's biochemical effects. Future research should focus on executing these and similar assays to generate empirical data on its potency, selectivity, and mechanism of action. Further investigations could also explore its potential against other enzyme classes that bind arginine or lysine mimetics, as well as structure-activity relationship (SAR) studies to optimize its inhibitory activity. Such studies will be crucial in determining whether this compound or its derivatives hold promise as novel therapeutic agents.

References

- 1. selleckchem.com [selleckchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of inactivation of inducible nitric oxide synthase by amidines. Irreversible enzyme inactivation without inactivator modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and quantitative structure-activity relationship of 3-amidinobenzyl-1H-indole-2-carboxamides as potent, nonchiral, and selective inhibitors of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. Orally active factor Xa inhibitor: synthesis and biological activity of masked amidines as prodrugs of novel 1,4-diazepane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanistic studies of inactivation of inducible nitric oxide synthase by amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amidines are potent inhibitors of nitric oxide synthases: preferential inhibition of the inducible isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Minimal amidine structure for inhibition of nitric oxide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Limited Availability of In-Depth Synthesis Applications for 2-Methoxyacetimidamide Hydrochloride Hampers Comprehensive Guide Development

A thorough investigation into the applications of 2-methoxyacetimidamide hydrochloride as a reagent in organic synthesis reveals a significant scarcity of detailed, publicly available information, precluding the creation of an in-depth technical guide as requested. While the compound is listed in numerous chemical supplier databases and indexed with basic physicochemical properties, comprehensive experimental protocols, quantitative data, and mechanistic studies regarding its use in synthetic transformations are largely absent from the scientific literature.

This compound is cataloged with the CAS Number 1903-91-9 and the molecular formula C₃H₉ClN₂O. Its primary utility is noted as a building block in the synthesis of various heterocyclic compounds, which are key structural motifs in many pharmaceutical agents. However, specific, well-documented examples of these syntheses with detailed methodologies are not readily found in peer-reviewed journals or patents.

The available information suggests that it belongs to the amidine class of organic compounds, which are known to be versatile reagents in the construction of nitrogen-containing heterocycles. Conceptually, the workflow for utilizing such a reagent would involve its reaction with a suitable substrate containing electrophilic centers, leading to cyclization and the formation of the desired heterocyclic ring system.

A generalized conceptual workflow for the use of an amidine hydrochloride in heterocyclic synthesis can be illustrated as follows:

Caption: Conceptual workflow for heterocyclic synthesis.

This diagram outlines a typical synthetic sequence, which would be applicable to reagents like this compound. The process would commence with the reaction of the amidine with a chosen substrate, followed by cyclization to form the heterocyclic product, which is then purified and analyzed.

Despite the logical synthetic utility, the lack of concrete examples and associated data for this compound itself prevents a detailed exposition. The broader field of heterocyclic synthesis is rich with examples of other amidines and related reagents being used to create complex molecules, some of which have applications in medicine as anti-fungal, anti-cancer, and anti-diabetic agents. However, without specific studies focusing on the title compound, any detailed discussion of its reactivity, substrate scope, and reaction optimization would be purely speculative.

For a comprehensive technical guide, detailed experimental procedures are crucial. These would typically include information on reagent quantities, solvent selection, reaction temperature and time, and purification methods. An example of the level of detail required can be seen in the synthesis of other hydrochloride salts of amine-containing compounds, where reaction conditions such as pressure and molar ratios are shown to significantly impact product yield. Similarly, quantitative data, such as percentage yields, and analytical data from techniques like NMR and mass spectrometry, are essential for validating the outcome of a synthetic procedure.

Discovering the Biological Targets of 2-Methoxyacetimidamide Hydrochloride: A Proposed Research Roadmap

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and databases has revealed no direct experimental data on the biological targets or mechanism of action of 2-Methoxyacetimidamide hydrochloride. This technical guide, therefore, presents a speculative analysis based on its chemical structure and proposes a structured, in-depth experimental workflow for the de novo discovery of its biological targets. This document is intended to serve as a research roadmap for scientists and drug development professionals.

Introduction and Structural Analysis

This compound is a small molecule whose biological activity has not been characterized. An analysis of its functional groups—an imidamide and a methoxy ether—provides initial clues for formulating hypotheses about its potential biological interactions. The imidamide moiety can participate in hydrogen bonding and may interact with the active sites of enzymes, while the methoxy group can influence solubility and metabolic stability. Given the lack of existing data, a systematic and multi-pronged approach is essential for target elucidation.

Proposed Experimental Workflow for Target Identification

A robust strategy for identifying the biological targets of a novel compound involves a combination of in silico, in vitro, and in vivo approaches. The following workflow is proposed for this compound.

Detailed Methodologies for Key Experiments

The following sections provide generalized protocols for the key experiments outlined in the proposed workflow.

Phase 1: Initial Screening

3.1.1. Phenotypic Screening

-

Objective: To identify a cellular or organismal phenotype induced by this compound without a priori knowledge of the target.

-

Protocol:

-

Select a panel of diverse human cell lines (e.g., representing different cancer types, or specific cell types relevant to a disease area).

-

Culture cells in 96- or 384-well plates.

-

Treat cells with a range of concentrations of this compound.

-

After a defined incubation period (e.g., 24, 48, 72 hours), assess various phenotypic endpoints. This can include:

-

Cell viability/proliferation (e.g., using CellTiter-Glo®, MTT assay).

-

Apoptosis (e.g., Caspase-Glo® assay, Annexin V staining).

-

Cell cycle progression (e.g., flow cytometry with propidium iodide staining).

-

High-content imaging for morphological changes, protein localization, or organelle health.

-

-

Identify a robust and reproducible phenotype and determine the effective concentration (EC₅₀).

-

3.1.2. Target-based Screening

-

Objective: To screen this compound against a panel of known protein targets to identify potential direct interactions.

-

Protocol:

-

Select a commercially available or in-house developed panel of purified proteins (e.g., kinases, proteases, GPCRs).

-

Utilize a suitable assay format for each target class. Examples include:

-

Enzyme Inhibition Assays: For enzymes, measure the conversion of a substrate to a product in the presence and absence of the compound. Use colorimetric, fluorescent, or luminescent readouts.

-

Binding Assays: For receptors, use techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or fluorescence polarization to measure direct binding.

-

-

Screen the compound at a single high concentration (e.g., 10 µM) for initial hits.

-

For any identified hits, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC₅₀) or binding affinity (Kᵢ, Kᴅ).

-

Phase 2: Target Identification and Validation

3.2.1. Affinity Chromatography Coupled with Mass Spectrometry

-

Objective: To isolate and identify proteins from a cell lysate that directly bind to this compound.

-

Protocol:

-

Immobilization: Synthesize an analog of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A control resin with no immobilized compound should also be prepared.

-

Lysate Preparation: Grow cells that exhibit the phenotype of interest and prepare a native protein lysate.

-

Affinity Pulldown: Incubate the cell lysate with the compound-immobilized beads and the control beads.

-

Washing: Wash the beads extensively with buffer to remove non-specific binding proteins.

-

Elution: Elute the specifically bound proteins from the beads. This can be done by:

-

Competitive elution with an excess of free this compound.

-

Changing the pH or salt concentration.

-

Using a denaturing agent (e.g., SDS).

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining. Excise unique bands for in-gel digestion.

-

Alternatively, perform in-solution digestion of the entire eluate with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the acquired MS/MS spectra against a protein database.

-

-

3.2.2. Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm the engagement of this compound with its target protein(s) in a cellular context.

-

Protocol:

-

Treat intact cells or cell lysates with this compound or a vehicle control.

-

Aliquot the treated samples and heat them to a range of different temperatures.

-

Cool the samples and separate the soluble protein fraction from the precipitated proteins by centrifugation.

-

Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature by Western blotting or mass spectrometry.

-

A shift in the melting curve of a protein in the presence of the compound indicates direct binding and stabilization.

-

Hypothetical Signaling Pathway Analysis

Should initial screening and target identification suggest that this compound interacts with a key signaling protein (e.g., a kinase or a phosphatase), the next step would be to elucidate its impact on the corresponding signaling pathway.

Data Presentation

As experimental data becomes available, all quantitative results should be summarized in tables for clear comparison.

Table 1: Hypothetical Phenotypic Screening Results

| Cell Line | Assay | EC₅₀ (µM) |

| HCT116 | Cell Viability | 5.2 |

| A549 | Cell Viability | > 50 |

| MCF7 | Apoptosis | 8.1 |

Table 2: Hypothetical Target-based Screening Hits

| Protein Target | Assay Type | IC₅₀ (µM) | Kᵢ (µM) |

| Kinase X | Inhibition | 2.5 | 1.8 |

| Protease Y | Inhibition | > 20 | - |

| Receptor Z | Binding | - | 3.2 |

Conclusion

The discovery of the biological targets of this compound requires a systematic and unbiased approach. The proposed workflow, combining phenotypic screening, affinity-based proteomics, and target validation methods, provides a comprehensive strategy to elucidate its mechanism of action. The successful execution of this research plan will be crucial in determining the potential therapeutic applications of this novel compound.

Evaluating 2-Methoxyacetimidamide Hydrochloride for Enzyme Inhibition: A Strategic Framework for Novel Compound Characterization

An In-Depth Technical Guide

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals on how to approach the characterization of a novel or under-studied compound, using 2-Methoxyacetimidamide Hydrochloride as a primary case example. While direct, extensive literature on the enzyme inhibitory action of this compound is sparse, its structural motifs—the acetimidine group and the methoxy moiety—provide a strong rationale for its investigation as a potential enzyme inhibitor.

This document moves beyond a simple recitation of protocols. It details the scientific reasoning behind experimental choices, establishing a self-validating workflow from initial hypothesis to mechanism of action studies. We will proceed by analyzing the compound's structure, identifying potential enzyme targets based on established inhibitor classes, and outlining the rigorous experimental cascades required to validate and characterize its activity.

Part 1: The Scientific Rationale - Why Investigate 2-Methoxyacetimidamide?

The decision to investigate a novel compound for enzyme inhibition is predicated on its chemical structure. 2-Methoxyacetimidamide possesses two key functional groups that are prevalent in known classes of enzyme inhibitors.

-

The Acetamidine Moiety: The acetamidine functional group is a well-established pharmacophore. It is structurally similar to a guanidine group, which allows it to mimic the side chain of L-arginine. This mimicry is particularly relevant for enzymes that use L-arginine as a substrate, most notably Nitric Oxide Synthases (NOS) . Numerous N-substituted acetamidine derivatives have been synthesized and evaluated as highly potent and selective inhibitors of the inducible NOS isoform (iNOS), which is a key target in inflammatory diseases.[1][2] The presence of this group in 2-Methoxyacetimidamide makes the NOS enzyme family a primary hypothetical target.

-

The Methoxy Group (-OCH₃): The methoxy group is a ubiquitous functional group in medicinal chemistry that can significantly influence a molecule's biological activity.[3] It can alter electronic properties and enhance solubility. More importantly, it can form crucial hydrogen bonds or hydrophobic interactions within an enzyme's active site, thereby enhancing binding affinity and potency.[3][4] Its strategic placement can also improve a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, a critical consideration in drug development.

Therefore, the combination of an L-arginine-mimicking core with a methoxy group for potential binding enhancement provides a compelling, structure-based hypothesis for investigating 2-Methoxyacetimidamide as an enzyme inhibitor, particularly against Nitric Oxide Synthases. A structurally similar compound, O-Methylisourea, has also been noted to inhibit the epidermal growth factor receptor (EGFR), suggesting protein kinases as another potential target class.[5]

Part 2: The Investigative Workflow - From Screening to Mechanism

A rigorous investigation follows a logical progression. The following workflow outlines the necessary steps to characterize a novel compound like 2-Methoxyacetimidamide.

Caption: Workflow for characterizing a novel enzyme inhibitor.

Part 3: Experimental Protocols - A Case Study on Nitric Oxide Synthase (NOS)

Based on our rationale, iNOS is a high-priority target. The following protocols provide a detailed methodology for this investigation.

Primary Screening and IC₅₀ Determination Protocol

Objective: To determine if this compound inhibits iNOS activity and to calculate its half-maximal inhibitory concentration (IC₅₀).

Methodology: Griess Assay for Nitrite Production

This assay measures nitrite, a stable breakdown product of nitric oxide (NO).

Step-by-Step Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer appropriate for iNOS activity (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT).

-

Cofactors: Prepare a stock solution containing L-arginine (substrate), NADPH, FAD, FMN, and (6R)-tetrahydrobiopterin (BH4).

-

Enzyme: Use purified recombinant human iNOS. Dilute to the working concentration in assay buffer immediately before use.

-

Inhibitor: Prepare a 10 mM stock solution of this compound in ultrapure water. Create a serial dilution series (e.g., from 100 µM to 1 nM) in the assay buffer.

-

Griess Reagent: Prepare fresh by mixing equal parts of 1% (w/v) sulfanilamide in 5% phosphoric acid and 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

-

Assay Procedure:

-

To a 96-well microplate, add 20 µL of the inhibitor dilutions (or vehicle control).

-

Add 160 µL of the cofactor mix to each well.

-

Initiate the reaction by adding 20 µL of the diluted iNOS enzyme solution to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding 10 µL of a suitable agent (e.g., an NADPH-consuming enzyme like lactate dehydrogenase).

-

Add 100 µL of the Griess Reagent to each well.

-

Incubate at room temperature for 10 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Convert absorbance readings to nitrite concentration.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Data Presentation:

| Compound | Target | Assay Method | IC₅₀ (µM) [Hypothetical] |

| 2-Methoxyacetimidamide HCl | iNOS | Griess Assay | 5.2 |

| Aminoguanidine (Control Inhibitor) | iNOS | Griess Assay | 15.0 |

| 2-Methoxyacetimidamide HCl | eNOS | Griess Assay | >100 |

| 2-Methoxyacetimidamide HCl | nNOS | Griess Assay | 85.4 |

This table presents hypothetical data to illustrate how results would be summarized. A higher IC₅₀ value indicates lower potency. The data suggests selectivity for iNOS over other isoforms.

Mechanism of Action (MoA) Determination Protocol

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive) of 2-Methoxyacetimidamide on iNOS.

Methodology: Enzyme Kinetics and Lineweaver-Burk Analysis

This involves measuring the reaction rate at various substrate (L-arginine) and inhibitor concentrations.

Step-by-Step Protocol:

-

Assay Setup: Set up the iNOS assay as described in 3.1.

-

Vary Concentrations: Create a matrix of reaction conditions.

-

Rows: A series of fixed concentrations of this compound (e.g., 0 µM, 2.5 µM, 5 µM, 10 µM). A concentration of 0 µM serves as the uninhibited control.

-

Columns: A series of varying concentrations of the substrate, L-arginine (e.g., spanning from 0.1x Kₘ to 10x Kₘ).

-

-

Data Collection: Run the enzymatic reactions for each condition in the matrix and measure the initial reaction velocity (V₀).

-

Data Analysis:

-

Plot V₀ versus substrate concentration for each inhibitor concentration to generate Michaelis-Menten curves.

-

Transform the data by plotting 1/V₀ versus 1/[Substrate] to create a Lineweaver-Burk plot .

-

Interpreting the Lineweaver-Burk Plot:

References

- 1. Selective Acetamidine-Based Nitric Oxide Synthase Inhibitors: Synthesis, Docking, and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetamidine-Based iNOS Inhibitors as Molecular Tools to Counteract Inflammation in BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. O-Methylisourea hydrochloride | 5329-33-9 | FM153649 [biosynth.com]

Investigating the Reactivity of 2-Methoxyacetimidamide Hydrochloride with Amino Acids: A Technical Guide

Introduction

2-Methoxyacetimidamide hydrochloride is a chemical compound containing a reactive O-methylisourea functional group. This moiety is known to be a potent electrophile, particularly when protonated, making it a candidate for reaction with various nucleophiles. Within the realm of biochemistry and drug development, the primary nucleophiles of interest are the functional groups present in amino acids, the fundamental building blocks of proteins.

This technical guide explores the potential reactivity of this compound with amino acids. We will delve into the theoretical reaction mechanisms, propose detailed experimental protocols for investigation, and present hypothetical data to illustrate the expected outcomes. The primary focus will be on the modification of amino groups, a process known as guanidinylation, which has significant applications in proteomics and peptide chemistry.

Theoretical Reaction Mechanisms

Based on the chemistry of analogous O-alkylisoureas, this compound is expected to react with the nucleophilic amino groups of amino acids. The reaction proceeds via a nucleophilic attack of the amino group on the electrophilic carbon of the protonated O-methylisourea moiety, leading to the formation of a guanidinium group and the elimination of methanol.

The primary sites of reaction on an amino acid are the α-amino group at the N-terminus and the ε-amino group of the lysine side chain. The reactivity is highly dependent on the pH of the reaction medium, which dictates the protonation state of both the amino acid and the 2-Methoxyacetimidamide. Generally, a higher pH favors the deprotonated, more nucleophilic form of the amino group, thus promoting the reaction.

Experimental Protocols

The following are proposed experimental protocols for investigating the reactivity of this compound with a model amino acid, such as Nα-acetyl-L-lysine, and a model peptide.

Guanidinylation of Nα-acetyl-L-lysine

Objective: To determine the optimal conditions for the guanidinylation of the ε-amino group of lysine.

Materials:

-

Nα-acetyl-L-lysine

-

This compound

-

Ammonium hydroxide (14.8 N)

-

Acetonitrile

-

Water (deionized)

-

Hydrochloric acid (1 M)

-

Trifluoroacetic acid (TFA)

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (MS)

Procedure:

-

Preparation of Guanidinylation Reagent: Prepare a 1.0 M solution of this compound in a mixture of water, acetonitrile, and 14.8 N ammonium hydroxide. A typical ratio would be adjusted to achieve a final pH of 11.

-

Reaction Setup: Dissolve Nα-acetyl-L-lysine in the guanidinylation reagent at a concentration of 10 mg/mL.

-

Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Quenching: Quench the reaction by adding an equal volume of 0.1% TFA in water.

-

Analysis: Analyze the samples by reverse-phase HPLC to monitor the disappearance of the starting material and the formation of the product. Confirm the identity of the product by mass spectrometry.

Guanidinylation of a Model Peptide

Objective: To assess the selectivity of guanidinylation on a peptide containing multiple potential reaction sites.

Materials:

-

A model peptide (e.g., a hexapeptide containing lysine, arginine, and a free N-terminus)

-

Same reagents as in Protocol 3.1.

Procedure:

-

Follow the same procedure as in Protocol 3.1, using the model peptide instead of Nα-acetyl-L-lysine.

-

Analysis: Analyze the reaction products by LC-MS/MS. Perform peptide mapping and tandem mass spectrometry to identify which amino groups (N-terminal α-amino, lysine ε-amino) have been modified.

Data Presentation

The quantitative data obtained from the proposed experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical Time Course of Nα-acetyl-L-lysine Guanidinylation

| Time (hours) | Nα-acetyl-L-lysine (%) | Guanidinylated Product (%) |

| 0 | 100 | 0 |

| 1 | 85 | 15 |

| 2 | 72 | 28 |

| 4 | 55 | 45 |

| 8 | 30 | 70 |

| 24 | 5 | 95 |

Table 2: Hypothetical Selectivity of Guanidinylation on a Model Peptide (Sequence: Gly-Lys-Ala-Arg-Phe-Ile)

| Site of Modification | Extent of Modification (%) |

| N-terminal α-amino | 15 |

| Lysine ε-amino | 85 |

| Arginine side chain | 0 |

Signaling Pathways and Biological Relevance

While the direct interaction of this compound with signaling pathways is not established, the modification of proteins through guanidinylation can have significant biological implications. For instance, the conversion of lysine to homoarginine can alter protein structure and function. Lysine residues are common sites for post-translational modifications such as acetylation and ubiquitination, which are crucial for cellular signaling. Masking these sites through guanidinylation could be a tool to study the roles of these modifications.

Conclusion

This technical guide provides a foundational, albeit theoretical, exploration of the reactivity of this compound with amino acids. Based on the well-established chemistry of O-methylisourea, it is plausible that this reagent can serve as an effective tool for the guanidinylation of amino groups in amino acids and peptides. The proposed experimental protocols offer a starting point for researchers to investigate these reactions empirically. Future studies are necessary to validate these hypotheses and to fully characterize the reaction kinetics, selectivity, and potential applications in chemical biology and drug development.

An In-depth Technical Guide to Structure-Activity Relationship (SAR) Studies Utilizing 2-Methoxyacetimidamide Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on the specific biological activity and comprehensive structure-activity relationship (SAR) studies of 2-Methoxyacetimidamide hydrochloride is limited. This guide, therefore, provides a framework for conducting such studies based on established principles in medicinal chemistry and data from analogous compounds. The experimental protocols and data presented are illustrative and should be adapted based on the specific biological target and therapeutic area of interest.

Introduction to this compound in SAR Studies

Structure-Activity Relationship (SAR) analysis is a cornerstone of modern drug discovery, systematically exploring how modifications to a molecule's structure influence its biological activity.[1][2][3][4] By designing and testing a series of related compounds, researchers can identify the key chemical features—known as pharmacophores—that are essential for potency, selectivity, and desirable pharmacokinetic properties.[1] this compound, with its reactive imidamide group and methoxy substituent, serves as a valuable, albeit under-documented, scaffold for SAR exploration. Its potential for modification at several positions allows for a systematic investigation of how changes in sterics, electronics, and hydrogen bonding capabilities affect its interaction with a biological target.

This guide will provide a comprehensive overview of the methodologies for synthesizing and evaluating analogs of this compound to establish a robust SAR.

Synthesis of this compound and Analogs

The synthesis of this compound and its analogs is crucial for generating the chemical diversity needed for a thorough SAR study. A common and effective method for synthesizing imidates is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.

General Synthetic Protocol for Imidate Hydrochloride Salts

A plausible synthetic route to this compound and its analogs starts from the corresponding nitriles.

Materials:

-

Substituted methoxyacetonitrile (e.g., 2-methoxyacetonitrile for the parent compound)

-

Anhydrous alcohol (e.g., methanol, ethanol)

-

Anhydrous hydrogen chloride (gas or in a suitable solvent like diethyl ether)

-

Anhydrous diethyl ether

-

Standard laboratory glassware for anhydrous reactions

-

Magnetic stirrer

Procedure:

-

Dissolve the starting nitrile (1 equivalent) in anhydrous diethyl ether in a round-bottom flask equipped with a drying tube and a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether (1.1 equivalents) dropwise while maintaining the temperature at 0°C.

-

Add anhydrous alcohol (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring overnight.

-

The imidate hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the desired product.

By varying the starting nitrile and the alcohol, a library of analogs can be synthesized to probe the SAR.

Data Presentation: Hypothetical SAR Data

Clear and structured presentation of quantitative data is essential for discerning meaningful trends in SAR. The following table represents a hypothetical SAR dataset for a series of this compound analogs targeting a hypothetical enzyme, "Kinase X."

Table 1: Hypothetical Structure-Activity Relationship Data for 2-Methoxyacetimidamide Analogs against Kinase X

| Compound ID | R1 | R2 | IC50 (nM) for Kinase X | Cell Viability (CC50, µM) in HEK293 cells |

| 1 | H | CH3 | 1500 | > 100 |

| 2 | F | CH3 | 750 | > 100 |

| 3 | Cl | CH3 | 500 | 85 |

| 4 | Br | CH3 | 600 | 70 |

| 5 | CH3 | CH3 | 2000 | > 100 |

| 6 | H | C2H5 | 1200 | > 100 |

| 7 | F | C2H5 | 600 | 95 |

| 8 | H | Cyclopropyl | 900 | > 100 |

This data is purely illustrative and intended to demonstrate how SAR data can be organized. Actual results will vary based on the specific biological target and assay conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to generating high-quality SAR data.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

-

Recombinant Kinase X

-

Kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compounds (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the final desired concentrations.

-

In a 384-well plate, add 5 µL of the diluted test compound.

-

Add 10 µL of the Kinase X and substrate solution to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay

This protocol outlines a method to assess the cytotoxicity of the compounds.

Materials:

-

HEK293 cells (or another relevant cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

96-well clear-bottom white plates

-

Luminometer

Procedure:

-

Seed HEK293 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

-

Treat the cells with a serial dilution of the test compounds and incubate for 48 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percent viability for each concentration and determine the CC50 value.

Mandatory Visualizations

Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for conducting SAR studies, from compound synthesis to data analysis.

Caption: A typical experimental workflow for structure-activity relationship (SAR) studies.

Hypothetical Signaling Pathway

This diagram depicts a hypothetical signaling pathway that could be modulated by an inhibitor of "Kinase X."

Caption: A hypothetical signaling pathway involving the target "Kinase X".

Logic of SAR Analysis

This diagram illustrates the logical progression of thought in an SAR study.

Caption: The iterative logic of a structure-activity relationship (SAR) study.

Conclusion

References

- 1. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 3. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]

- 4. Structure–activity relationship - Wikipedia [en.wikipedia.org]

Methodological & Application

Protocol for using 2-Methoxyacetimidamide hydrochloride in protein cross-linking

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield any established protocols specifically for the use of 2-Methoxyacetimidamide hydrochloride in protein cross-linking. This compound is primarily documented as an intermediate in organic synthesis.[1] The following application note provides a general protocol for the use of homobifunctional imidoester cross-linkers, the chemical class to which this compound belongs. This protocol is based on the established use of similar reagents, such as Dimethyl adipimidate (DMA) and Dimethyl suberimidate (DMS), and should be used as a starting point for optimization if experimenting with this compound.

Introduction to Imidoester Cross-Linking

Imidoester cross-linkers are reagents that react with primary amines (-NH₂) to form amidine bonds.[2] In proteins, primary amines are found at the N-terminus of polypeptide chains and on the side chain of lysine residues.[2] These cross-linkers are valuable for studying protein structure, function, and interactions.[1] Homobifunctional imidoesters possess two identical reactive imidoester groups, enabling the covalent linkage of two primary amines. A key feature of this reaction is the retention of the positive charge at physiological pH, which can help preserve the native conformation of the protein.[3]

The reaction is highly pH-dependent, with optimal reactivity occurring in alkaline conditions (pH 8-10).[2] Below pH 10, side reactions can occur, though amidine formation is still favored between pH 8 and 10.[2] It is crucial to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the target protein for reaction with the imidoester.[3]

Quantitative Data Summary

The following table summarizes recommended starting conditions for protein cross-linking with homobifunctional imidoesters. These parameters should be optimized for each specific protein system.

| Parameter | Recommended Range | Notes |

| pH | 8.0 - 10.0 | Higher pH increases reaction rate but decreases the half-life of the imidoester. A pH of 8.0-9.0 is a good starting point.[3] |

| Temperature | Room Temperature (20-25°C) | Reactions are typically carried out at room temperature. |

| Reaction Time | 30 - 60 minutes | Incubation time may need to be optimized based on protein concentration and reactivity. |

| Buffer | Phosphate, Borate, Carbonate, HEPES | Avoid buffers containing primary amines (e.g., Tris, Glycine).[3] A common choice is 0.2M triethanolamine, pH 8.0.[3] |

| Molar Excess of Cross-linker | 10- to 30-fold | For protein concentrations >5 mg/mL, a 10-fold molar excess is a good starting point. For concentrations <5 mg/mL, a 20- to 30-fold molar excess may be required.[3] |

Experimental Protocols

This section details a general methodology for a trial protein cross-linking experiment using a generic homobifunctional imidoester.

Materials

-

Purified protein sample

-

Homobifunctional imidoester cross-linker (e.g., DMA, DMP, or for investigational purposes, this compound)

-

Cross-linking Buffer: 0.2 M triethanolamine, pH 8.0 (or other amine-free buffer such as phosphate or borate buffer at the desired pH)

-

Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

-

Microcentrifuge tubes

-

SDS-PAGE analysis reagents (loading buffer, gels, running buffer, stain)

Experimental Workflow

Caption: General experimental workflow for protein cross-linking.

Detailed Protocol

-

Protein Preparation:

-

Prepare the purified protein sample in the Cross-linking Buffer. The optimal protein concentration should be determined empirically but can range from 0.1 to 10 mg/mL.

-

-

Cross-linker Preparation:

-

Imidoesters are moisture-sensitive and hydrolyze in aqueous solutions; therefore, the cross-linker solution must be prepared immediately before use.[3]

-

Weigh the required amount of the imidoester cross-linker and dissolve it in the Cross-linking Buffer to the desired stock concentration.

-

-

Cross-linking Reaction:

-

Add the freshly prepared cross-linker solution to the protein sample to achieve the desired final molar excess (e.g., a 20-fold molar excess).

-

Mix gently by pipetting.

-

Incubate the reaction mixture at room temperature for 30-60 minutes.[3]

-

-

Quenching the Reaction:

-

To stop the cross-linking reaction, add the Quenching Solution to a final concentration of 20-50 mM (e.g., add 1 M Tris-HCl to a final concentration of 50 mM).[3]

-

Incubate for an additional 15 minutes to ensure all unreacted cross-linker is consumed.

-

-

Analysis of Cross-linked Products:

-

The results of the cross-linking reaction can be analyzed by several methods. A common and straightforward method is SDS-PAGE.

-

Mix an aliquot of the quenched reaction mixture with SDS-PAGE sample loading buffer.

-

Run the sample on a polyacrylamide gel appropriate for the expected molecular weights of the cross-linked products.

-

Stain the gel (e.g., with Coomassie Brilliant Blue) to visualize the protein bands. The formation of higher molecular weight bands compared to the control (protein without cross-linker) indicates successful cross-linking.

-

Further analysis can be performed using techniques such as Western blotting or mass spectrometry to identify the cross-linked products and the specific sites of cross-linking.

-

Signaling Pathways and Logical Relationships

The chemical reaction underlying protein cross-linking with imidoesters is a direct interaction between the reagent and the protein. It does not directly modulate a signaling pathway but rather "freezes" protein interactions for subsequent analysis.

Caption: Reaction of an imidoester with a protein's primary amine.

This diagram illustrates the fundamental chemical transformation where the primary amine groups on one or more proteins react with the imidoester cross-linker to form stable, covalently linked products. This allows for the study of protein-protein interactions, protein conformation, and the composition of protein complexes.[4]

References

- 1. This compound [myskinrecipes.com]

- 2. Cross-linking of membrane phospholipid and protein using putative monofunctional imidoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1903-91-9 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]

Chemical Modification of Proteins with 2-Methoxyacetimidamide Hydrochloride: A Detailed Protocol for Researchers

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract